molecular formula C20H22BrF2NO2 B10956640 5-bromo-N-[1-(4-tert-butylphenyl)ethyl]-2-(difluoromethoxy)benzamide

5-bromo-N-[1-(4-tert-butylphenyl)ethyl]-2-(difluoromethoxy)benzamide

Cat. No.: B10956640
M. Wt: 426.3 g/mol
InChI Key: JBYGHBNAKJYHNY-UHFFFAOYSA-N
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Description

5-bromo-N-[1-(4-tert-butylphenyl)ethyl]-2-(difluoromethoxy)benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N-bromosuccinimide (NBS) for bromination at the benzylic position . The reaction conditions often require a radical initiator and a suitable solvent, such as tetrahydrofuran (THF), at low temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[1-(4-tert-butylphenyl)ethyl]-2-(difluoromethoxy)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation reactions can produce oxidized forms of the compound.

Mechanism of Action

The mechanism of action of 5-bromo-N-[1-(4-tert-butylphenyl)ethyl]-2-(difluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The bromine and difluoromethoxy groups play a crucial role in its reactivity and binding affinity to target molecules. The exact pathways and targets may vary depending on the specific application and context of use .

Properties

Molecular Formula

C20H22BrF2NO2

Molecular Weight

426.3 g/mol

IUPAC Name

5-bromo-N-[1-(4-tert-butylphenyl)ethyl]-2-(difluoromethoxy)benzamide

InChI

InChI=1S/C20H22BrF2NO2/c1-12(13-5-7-14(8-6-13)20(2,3)4)24-18(25)16-11-15(21)9-10-17(16)26-19(22)23/h5-12,19H,1-4H3,(H,24,25)

InChI Key

JBYGHBNAKJYHNY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C(C)(C)C)NC(=O)C2=C(C=CC(=C2)Br)OC(F)F

Origin of Product

United States

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